2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane
Overview
Description
2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an oxirane (epoxide) ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the trifluoromethyl group can enhance the pharmacological activities of many drugs . For example, fluoxetine, which contains a trifluoromethyl group, blocks the reuptake of serotonin by blocking the reuptake transporter protein .
Result of Action
Compounds with similar structures have been found to have various effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane typically involves the reaction of 4-(trifluoromethoxy)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Common solvents include dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane
- 2-{[4-(Methoxy)phenoxy]methyl}oxirane
- 2-{[4-(Chloromethoxy)phenoxy]methyl}oxirane
Uniqueness
2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the trifluoromethoxy group can influence the compound’s biological activity, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenoxy]methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)14-5-9-6-15-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNVDWDKRCCSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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